molecular formula C24H17N3O4S B4009762 2-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxyethyl)-N-phenyl-1,3-benzothiazole-6-carboxamide

2-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxyethyl)-N-phenyl-1,3-benzothiazole-6-carboxamide

Cat. No.: B4009762
M. Wt: 443.5 g/mol
InChI Key: DTQBROFCLHCUJU-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxyethyl)-N-phenyl-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a benzothiazole ring, a phthalimide moiety, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxyethyl)-N-phenyl-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the phthalimide group and the hydroxyethyl side chain. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems for the addition of reagents and monitoring of reaction progress would be essential to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxyethyl)-N-phenyl-1,3-benzothiazole-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The phthalimide moiety can be reduced to form a phthalamide.

    Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a carboxylic acid derivative, while reduction of the phthalimide group would produce a phthalamide derivative.

Scientific Research Applications

2-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxyethyl)-N-phenyl-1,3-benzothiazole-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxyethyl)-N-phenyl-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes. The hydroxyethyl group can form hydrogen bonds with amino acid residues in proteins, affecting their function. The phthalimide moiety can interact with enzymes, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-dioxoisoindol-2-yl)-N-phenyl-1,3-benzothiazole-6-carboxamide: Lacks the hydroxyethyl group, which may affect its solubility and reactivity.

    N-(2-hydroxyethyl)-N-phenyl-1,3-benzothiazole-6-carboxamide: Lacks the phthalimide moiety, which may reduce its ability to interact with certain biological targets.

Uniqueness

The presence of both the hydroxyethyl group and the phthalimide moiety in 2-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxyethyl)-N-phenyl-1,3-benzothiazole-6-carboxamide makes it unique among similar compounds. These functional groups enhance its solubility, reactivity, and ability to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxyethyl)-N-phenyl-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O4S/c28-13-12-26(16-6-2-1-3-7-16)21(29)15-10-11-19-20(14-15)32-24(25-19)27-22(30)17-8-4-5-9-18(17)23(27)31/h1-11,14,28H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQBROFCLHCUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCO)C(=O)C2=CC3=C(C=C2)N=C(S3)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxyethyl)-N-phenyl-1,3-benzothiazole-6-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxyethyl)-N-phenyl-1,3-benzothiazole-6-carboxamide
Reactant of Route 3
2-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxyethyl)-N-phenyl-1,3-benzothiazole-6-carboxamide
Reactant of Route 4
2-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxyethyl)-N-phenyl-1,3-benzothiazole-6-carboxamide
Reactant of Route 5
Reactant of Route 5
2-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxyethyl)-N-phenyl-1,3-benzothiazole-6-carboxamide
Reactant of Route 6
2-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxyethyl)-N-phenyl-1,3-benzothiazole-6-carboxamide

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